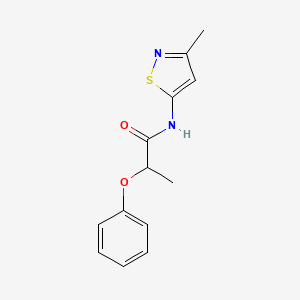

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide

Description

Propriétés

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-8-12(18-15-9)14-13(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWLCFJDBDSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide involves several steps. One common method includes the reaction of 3-methylisothiazole with 2-phenoxypropanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .

Analyse Des Réactions Chimiques

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.

Applications De Recherche Scientifique

Antifungal Properties

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide has demonstrated antifungal activity against several strains, including:

- Aspergillus niger

- Candida albicans

- Fusarium solani

The mechanism of action is believed to involve the disruption of the fungal cell membrane, although further studies are needed to elucidate the precise pathways involved.

Antibacterial Activity

This compound also exhibits antibacterial properties against various bacterial strains such as:

- Staphylococcus aureus

- Escherichia coli

While its antibacterial activity is noted, it is generally considered weaker compared to its antifungal effects.

Anti-inflammatory Effects

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide has been investigated for its anti-inflammatory properties. The thiazole ring structure may modulate specific enzymes and receptors involved in inflammatory processes, potentially leading to therapeutic applications in inflammatory diseases.

Anticancer Potential

Research indicates that this compound may inhibit certain enzymes linked to cancer progression. The structural features of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide allow it to interact with molecular targets involved in tumor growth and proliferation.

Synthesis and Mechanism of Action

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through the reaction of appropriate precursors under controlled conditions.

- Attachment of the Phenoxy Group : The phenoxy moiety is introduced via nucleophilic substitution reactions.

- Formation of the Propanamide Linkage : This step involves reacting intermediates with propanoyl chloride in the presence of a base.

The compound’s mechanism of action involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.

Case Studies

Recent studies have highlighted the potential applications of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide in various fields:

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. Results indicated significant growth inhibition at low concentrations (MIC values), suggesting its potential use as a therapeutic agent in fungal infections.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide inhibited proliferation in cancer cell lines such as OVCAR and SNB. The compound exhibited a dose-dependent response with high percent growth inhibition rates (PGIs), indicating promising anticancer activity.

Mécanisme D'action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide involves the inhibition of key enzymes and pathways in microbial cells. The compound targets the cell membrane and disrupts its integrity, leading to cell death . It also interferes with the synthesis of essential proteins and nucleic acids, further inhibiting microbial growth .

Comparaison Avec Des Composés Similaires

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide can be compared to other isothiazolone derivatives such as:

N-(3-methylisothiazol-5-yl)thiourea: This compound also exhibits antimicrobial properties but has a different mechanism of action.

3-methyl-5-(3-propyl-ureido)-isothiazole-4-carboxylic acid ethyl ester: This derivative is used in different industrial applications and has unique chemical properties.

N-(3-methylisothiazol-5-yl)-2-phenoxyacetamide: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide stands out due to its specific combination of antimicrobial properties and potential therapeutic applications.

Activité Biologique

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide features a thiazole ring and a phenoxypropanamide moiety, which are known for their pharmacological relevance. The thiazole ring contributes to various biological activities, including antimicrobial and anticancer effects.

In Vitro Evaluation

The anticancer properties of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide were assessed against a panel of cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) protocols were employed for screening. The results indicated that the compound exhibited low-level anticancer activity:

| Cell Line | Sensitivity | IC50 (µM) |

|---|---|---|

| K-562 (Leukemia) | Slightly Sensitive | 10 |

| HCT-15 (Colon Cancer) | Slightly Sensitive | 10 |

| SK-MEL-5 (Melanoma) | Slightly Sensitive | 10 |

The compound demonstrated a selective effect on leukemia cell lines, suggesting potential for further development as an anticancer agent in this context .

Research has shown that compounds containing thiazole moieties often exhibit significant antibacterial properties. N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide was tested against various bacterial strains to evaluate its effectiveness.

Results of Antibacterial Assays

The antibacterial activity was evaluated using standard broth microdilution methods. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Species | MIC (µg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 3.9 | Positive | Spherical |

| Achromobacter xylosoxidans | 7.8 | Negative | Rod shape |

| Escherichia coli | Not active | Negative | Rod shape |

The compound exhibited potent activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains like E. coli, highlighting its selective antibacterial profile .

Case Studies and Research Findings

A study focusing on thiazole derivatives reported that compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide showed promising results in inhibiting bacterial growth through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Additionally, another investigation into the structure-activity relationship of thiazole derivatives indicated that modifications in the thiazole ring can significantly enhance their biological activities, including both anticancer and antibacterial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide, and how are intermediates characterized?

- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving thiazole ring formation, followed by coupling with phenoxypropanamide derivatives. Key steps include cyclization of thiazole precursors (e.g., 3-methyl-1,2-thiazol-5-amine) and amide bond formation using activated carbonyl intermediates. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to prevent side reactions .

- Characterization : Intermediates and the final product are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can confirm the presence of the thiazole proton environment (δ 6.8–7.2 ppm) and phenoxy group signals (δ 6.5–7.5 ppm). HRMS ensures molecular weight accuracy (±0.001 Da) .

Q. How can researchers optimize reaction yields and purity during synthesis?

- Methodological Approach :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate high-purity fractions.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) and monitor reaction progress via TLC or LC-MS. Temperature control (e.g., 0–5°C for exothermic steps) minimizes decomposition .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Key Techniques :

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, thiazole C-S vibration at ~650 cm).

- NMR Spectroscopy : -NMR resolves proton environments (e.g., methyl groups on thiazole at δ 2.4 ppm), while -NMR confirms carbonyl carbons (~170 ppm) .

- Mass Spectrometry : HRMS with ESI+ ionization provides exact mass (e.g., [M+H] at m/z 303.0842 for CHNOS) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). For example, the thiazole ring may form π-π interactions with aromatic residues in active sites.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy moiety) with biological activity using regression models .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC values across studies)?

- Analytical Framework :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HeLa) and control for batch-to-batch compound purity (≥95% by HPLC).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from solvent effects (DMSO vs. saline) or assay protocols (MTT vs. ATP-based viability tests) .

Q. How does crystallographic analysis using SHELX refine the compound’s 3D structure?

- Procedure :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. The thiazole ring’s planarity and dihedral angles (e.g., phenoxy vs. amide plane) are critical for understanding conformational stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during key steps to control stereochemistry.

- Continuous Flow Systems : Improve reproducibility and reduce racemization risks by maintaining precise temperature/residence time control. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.